Piperidine 4 Scaffold as a Structural Prerequisite for Membrane Permeability Improvement Over Early Cyclohexylamine Analogs
The piperidine 4 scaffold (which includes the pyrazin-2-yl piperidine motif found in 1396877-40-9) was identified by BMS researchers as a critical structural feature that confers improved membrane permeability compared to earlier cyclohexylamine-based benzenesulfonamides. In the study, compound 24 (a cyclohexylamine analog) achieved insufficient dorsal root ganglion (DRG) exposure and failed the mouse formalin test at 100 mg/kg PO, while two analogs built on the piperidine 4 template demonstrated substantially increased DRG concentrations at a lower dose of 30 mg/kg PO [1]. Although the published article does not disclose the exact permeability value (Papp or logD) for 1396877-40-9 specifically, the piperidine 4 core is explicitly credited as the design element enabling the improvement [1].
| Evidence Dimension | Membrane permeability and resulting DRG exposure (inferred from in vivo efficacy) |
|---|---|
| Target Compound Data | Piperidine 4 scaffold (general class): effective DRG concentrations achieved after 30 mg/kg PO in two analogs [1] |
| Comparator Or Baseline | Compound 24 (cyclohexylamine analog): insufficient DRG exposure; no efficacy at 100 mg/kg PO [1] |
| Quantified Difference | At least 3.3-fold lower oral dose required for efficacy in piperidine 4 analogs (30 mg/kg) vs. compound 24 (>100 mg/kg); qualitative improvement in DRG exposure [1] |
| Conditions | Mouse formalin test (phase 2 flinching); dorsal root ganglion concentration measured ex vivo; oral (PO) administration [1] |
Why This Matters
For drug discovery procurement, selecting a piperidine 4-based benzenesulfonamide scaffold like 1396877-40-9 over a cyclohexylamine analog reduces the risk of permeability-limited target tissue exposure, a key driver of in vivo efficacy failure.
- [1] Wu, Y.-J.; Guernon, J.; Shi, J.; Ditta, J.; Robbins, K. J.; Rajamani, R.; Easton, A.; Newton, A.; Bourin, C.; Mosure, K.; Soars, M. G.; Knox, R. J.; Matchett, M.; Pieschl, R. L.; Post-Munson, D. J.; Wang, S.; Herrington, J.; Graef, J.; Newberry, K.; Bristow, L. J.; Meanwell, N. A.; Olson, R.; Thompson, L. A.; Dzierba, C. Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain. J. Med. Chem. 2017, 60 (6), 2513–2525. View Source
